N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethoxybenzenesulfonamide
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Overview
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-2-yl group with a dimethylamino substituent and a benzenesulfonamide group with an ethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-(dimethylamino)pyrimidine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of ethyl benzenesulfonamide derivatives.
Reduction: Reduction reactions can target the pyrimidin-2-yl group, potentially yielding reduced pyrimidines.
Substitution: Substitution reactions can occur at various positions on the benzene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Ethyl benzenesulfonamide derivatives.
Reduction: Reduced pyrimidines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Industry: Use in the production of advanced materials and chemicals, contributing to the development of new technologies and products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context, but it generally involves binding to enzymes or receptors, modulating their activity, and influencing cellular processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, altering metabolic pathways.
Receptors: It can bind to specific receptors, triggering or inhibiting signal transduction pathways.
Comparison with Similar Compounds
4-(Dimethylamino)pyridine (DMAP)
4-(Dimethylamino)phenyl isocyanate
4-Dimethylaminopyridine (DMAP)
Uniqueness: N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-ethoxybenzenesulfonamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-4-22-12-5-7-13(8-6-12)23(20,21)17-11-14-16-10-9-15(18-14)19(2)3/h5-10,17H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSXGNJMQSBFNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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